7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid: A Privileged Scaffold for Targeted Therapeutics and TME Modulation
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid: A Privileged Scaffold for Targeted Therapeutics and TME Modulation
Executive Summary
In modern drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1780191-92-5) represents a highly privileged, orthogonally addressable pharmacophore[1]. As a Senior Application Scientist, I frequently recommend this building block for its dual-reactivity profile: the C7-bromo group enables precise extension into hydrophobic protein pockets via transition-metal-catalyzed cross-coupling, while the C4-carboxylic acid serves as an anchor for amide-based warheads or multicomponent Ugi-4CR assemblies[2].
This whitepaper provides an in-depth mechanistic guide to utilizing this scaffold, particularly focusing on its application in synthesizing inhibitors of Fibroblast Activation Protein (FAP)—a critical target for reversing the immunosuppressive tumor microenvironment (TME)[3][4].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The 1-oxo-1,2-dihydroisoquinoline core is highly planar, which facilitates intercalation or deep-pocket binding, while the lactam moiety acts as a rigid hydrogen-bond donor/acceptor pair.
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 1780191-92-5 | Unique identifier for procurement and literature tracking[1]. |
| Molecular Formula | C10H6BrNO3 | Indicates high heavy-atom count relative to molecular weight. |
| Molecular Weight | 268.06 g/mol | Low MW allows significant structural elaboration before violating Lipinski’s Rule of 5[1]. |
| SMILES | O=C(C(C1=C2C=C(Br)C=C1)=CNC2=O) | Useful for in silico docking and cheminformatics[1]. |
| Reactive Handles | C7-Bromo, C4-Carboxyl | Enables orthogonal, sequential functionalization without protecting groups[2]. |
Chemical Synthesis & Diversification Strategies
The true value of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid lies in its synthetic versatility. Highly substituted isoquinolone-4-carboxylic acids are historically challenging to access, but this pre-functionalized core bypasses de novo cyclization bottlenecks[2].
Caption: Synthetic diversification workflow of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.
Field-Proven Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind every reagent choice is explicitly detailed.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7
Causality & Logic: The C7-bromo position is relatively electron-deficient due to the conjugated 1-oxo system. We select Pd(dppf)Cl2 as the catalyst because its bidentate ligand (dppf) provides a large bite angle, which accelerates the reductive elimination step and prevents competitive dehalogenation. A solvent system of 1,4-dioxane/water (4:1) is strictly required: dioxane solubilizes the organic substrates, while water dissolves the K2CO3 base, generating the reactive boronate species necessary for transmetalation.
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk flask, combine the isoquinolone core (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Degassing (Critical Step): Add a mixture of 1,4-dioxane/ H2O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Self-Validation: Failure to remove O2 will result in boronic acid homocoupling, visible as a highly non-polar, UV-active spot on TLC.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of N2 .
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Validation: Monitor via LC-MS. The reaction is complete when the starting material peak at m/z 268 [M+H]+ is entirely consumed and replaced by the product mass.
-
Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (ensuring the C4-carboxylic acid remains protonated and partitioned into the organic layer), and extract with EtOAc.
Protocol B: Amide Coupling at C4
Causality & Logic: The C4-carboxylic acid is sterically hindered and electronically deactivated by the adjacent conjugated double bond. Standard carbodiimides (EDC/DCC) often fail or result in low yields. We utilize HATU, which rapidly forms a highly reactive O-Atab ester intermediate, overcoming steric bulk. DIPEA is selected as a non-nucleophilic base to deprotonate the acid without participating in side reactions.
Step-by-Step Workflow:
-
Activation: Dissolve the core scaffold (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).
-
Intermediate Validation: Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the active ester.
-
Coupling: Add the target amine (e.g., a cyanopyrrolidine FAP warhead) (1.1 eq) dropwise. Stir for 2 hours.
-
Validation: Quench a 10 µL aliquot in 50% MeCN/ H2O and analyze via LC-MS to confirm the target amide mass.
-
Isolation: Pour the mixture into ice-water. The product will precipitate. Filter and wash with cold water to remove DMF and water-soluble HATU byproducts.
Biological Target Engagement: FAP and the Tumor Microenvironment
Derivatives of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold are heavily investigated as inhibitors of Fibroblast Activation Protein α (FAP α )[3].
FAP is a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in >90% of human epithelial neoplasms, but largely absent in healthy adult tissues[4]. Within the tumor microenvironment (TME), FAP plays a dual role:
-
ECM Remodeling: It degrades the extracellular matrix (via gelatinase/collagenase activity), creating physical pathways for tumor invasion[4].
-
Immunosuppression: FAP+ CAFs secrete cytokines (such as TGF- β , IL-6, and MCP-1) that suppress T-cell infiltration and function, leading to immune anergy[4][5].
By converting the C4-carboxylic acid into a specific amide (e.g., incorporating a cyano-group that forms a reversible covalent bond with FAP's catalytic Ser624), researchers can selectively inhibit FAP[3][4]. The 1-oxo group of the isoquinoline core acts as a rigid peptide mimic, establishing critical hydrogen bonds within the S1/S2 subpockets of the enzyme.
Caption: Mechanism of FAP inhibition and reversal of the immunosuppressive tumor microenvironment.
Conclusion
The 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold is far more than a simple heterocyclic building block; it is a meticulously designed starting point for advanced drug discovery. By leveraging orthogonal reactivities at the C7 and C4 positions, medicinal chemists can rapidly generate libraries of potent inhibitors targeting complex microenvironments, ultimately bridging the gap between synthetic feasibility and robust biological target engagement.
References
-
Title: CAS号:1780191-92-5 - 毕得医药 Source: bidepharm.com URL: 1
-
Title: Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction Source: rug.nl (University of Groningen research portal) URL: 2
-
Title: WO2019118932A1 - Inhibitors of fibroblast activation protein Source: google.com (Google Patents) URL: 3
-
Title: Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) Source: nih.gov (PMC) URL: 4
-
Title: Investigating the complex interplay between fibroblast activation protein α-positive cancer associated fibroblasts and the tumor microenvironment in the context of cancer immunotherapy Source: frontiersin.org URL: 5
Sources
- 1. CAS:1780191-92-5, 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid-毕得医药 [bidepharm.com]
- 2. research.rug.nl [research.rug.nl]
- 3. WO2019118932A1 - Inhibitors of fibroblast activation protein - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigating the complex interplay between fibroblast activation protein α-positive cancer associated fibroblasts and the tumor microenvironment in the context of cancer immunotherapy [frontiersin.org]
